(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 1-methyl-3-pyrazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyrazole rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan and pyrazole rings may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)amine: Similar structure but with an amino group instead of a hydroxyl group.
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer specific chemical and biological properties. The combination of these rings with the nitro and hydroxyl groups makes this compound versatile for various applications in research and industry.
Properties
CAS No. |
61621-37-2 |
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Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
[1-methyl-3-(5-nitrofuran-2-yl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C9H9N3O4/c1-11-4-6(5-13)9(10-11)7-2-3-8(16-7)12(14)15/h2-4,13H,5H2,1H3 |
InChI Key |
XAHNWAUQKLXYDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])CO |
Origin of Product |
United States |
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